molecular formula C15H19NO3 B2369864 N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide CAS No. 2034593-72-9

N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide

Cat. No.: B2369864
CAS No.: 2034593-72-9
M. Wt: 261.321
InChI Key: UOZNUNRAJGIEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,2'-Bifuran]-5-ylmethyl)-3,3-dimethylbutanamide is a synthetic organic compound featuring a bifuran core (two fused furan rings) with a 3,3-dimethylbutanamide substituent attached via an N-alkylated methyl group at the 5-position. The 3,3-dimethylbutanamide group introduces steric bulk and lipophilicity, which may modulate solubility and biological activity.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)9-14(17)16-10-11-6-7-13(19-11)12-5-4-8-18-12/h4-8H,9-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZNUNRAJGIEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=CC=C(O1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide typically involves the reaction of 2,2’-bifuran with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 2,2’-bifuran and 3,3-dimethylbutanoyl chloride in the presence of a suitable base .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

N-([2,2′-Bifuran]-5-ylmethyl)-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide (1m)
  • Structure : Shares the bifuran core and N-alkylated methyl group but substitutes the amide with a benzenesulfonamide and adds a propargyl-phenyl group.
  • Key Data :
    • Yield: 70% (synthesis via gold(I)-catalyzed reaction with N-oxides) .
    • Melting Point: 84–86°C .
N-Hexyl-2,2'-bifuran-3,3'-dicarboximide (BFI-H)
  • Structure : Contains a bifuran core with dicarboximide substituents and a hexyl chain.
  • Key Data :
    • Melting Point: 72°C .
    • Synthesis: Derived from 2,2'-bifuran-3,3'-dicarboxylic anhydride via amine coupling .
  • Comparison : The dicarboximide group introduces strong electron-withdrawing effects, making BFI-H suitable for electronic materials, whereas the target compound’s amide group may favor pharmaceutical applications.
Poly-N-(2-octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide
  • Structure : Polymerized bifuran-dicarboximide with long alkyl chains.
  • Key Data :
    • Yield: 36% (Stille coupling polymerization) .
    • NMR/IR: Confirms extended conjugation and planar structure .
  • Comparison: The polymeric nature and alkyl chains enhance processability for thin-film electronics, contrasting with the monomeric, compact structure of the target compound.

Physical and Chemical Properties

Compound Melting Point (°C) Yield (%) Functional Group Key Application
N-([2,2'-Bifuran]-5-ylmethyl)-3,3-dimethylbutanamide (hypothetical) N/A N/A Butanamide Pharmaceuticals (inferred)
1m 84–86 70 Benzenesulfonamide Organic synthesis
BFI-H 72 N/A Dicarboximide Materials science
Poly-N-(2-octyldodecyl)-bifuran N/A (polymer) 36 Dicarboximide polymer Organic electronics

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a bifuran moiety linked to a butanamide structure. The synthesis typically involves the reaction of 2,2'-bifuran with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine under anhydrous conditions.

Antimicrobial Properties

Research indicates that compounds with bifuran structures can exhibit antimicrobial activity. For instance, studies have shown that derivatives of bifuran can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound's unique chemical structure has led to investigations into its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer proliferation and metastasis. The mechanism of action likely involves the inhibition of key enzymes or receptors.

Case Studies and Research Findings

  • Antimicrobial Activity : A study tested various derivatives of bifuran compounds against a range of bacterial strains. Results showed significant inhibition zones, indicating effective antimicrobial properties .
  • Anticancer Research : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines. The compound was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
  • Mechanism of Action : The mechanism through which this compound exerts its effects appears to involve the modulation of signaling pathways related to cell survival and apoptosis. Further research is needed to elucidate these pathways fully.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2,5-Furandicarboxylic AcidStructureUsed in polymer synthesis; limited biological activity
Dimethyl 2,2'-bifuran-5,5'-dicarboxylateStructureHigh-performance bioplastics; minimal biological activity
This compoundStructureAntimicrobial and anticancer properties; unique interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.